molecular formula C13H12N2O4 B4385337 Methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate

Methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate

Cat. No.: B4385337
M. Wt: 260.24 g/mol
InChI Key: KYEPUWXBIGNAJS-UHFFFAOYSA-N
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Description

Methyl 5-(benzoyloxy)-1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The benzoyloxy group can be introduced via a benzoylation reaction using benzoyl chloride and a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzoyloxy)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can yield different pyrazole derivatives by altering the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various heterocyclic compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrazole derivatives. It may also serve as a probe to investigate the biological activity of related compounds.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(hydroxy)-1-methyl-1H-pyrazole-3-carboxylate
  • Methyl 5-(methoxy)-1-methyl-1H-pyrazole-3-carboxylate
  • Methyl 5-(acetoxy)-1-methyl-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 5-(benzoyloxy)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the presence of the benzoyloxy group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the benzoyloxy group can participate in specific chemical reactions that other similar compounds may not undergo.

Properties

IUPAC Name

methyl 5-benzoyloxy-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-15-11(8-10(14-15)13(17)18-2)19-12(16)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEPUWXBIGNAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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